molecular formula C14H5Cl2NO4 B092963 4,5-dichloro-1-nitroanthracene-9,10-dione CAS No. 128-96-1

4,5-dichloro-1-nitroanthracene-9,10-dione

Cat. No.: B092963
CAS No.: 128-96-1
M. Wt: 322.1 g/mol
InChI Key: KBVOCALKCZCXKK-UHFFFAOYSA-N
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Description

4,5-dichloro-1-nitroanthracene-9,10-dione is an organic compound with the molecular formula C14H5Cl2NO4. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms and one nitro group attached to the anthraquinone core. This compound is known for its applications in the synthesis of dyes and pigments due to its vibrant color properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-1-nitroanthracene-9,10-dione typically involves the nitration of 4,5-dichloroanthraquinone. The process begins with the chlorination of anthraquinone to produce 4,5-dichloroanthraquinone, which is then nitrated using concentrated nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous-flow reactors has been explored to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-1-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-dichloro-1-nitroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and pathways involved in disease processes.

    Industry: It is utilized in the production of high-performance dyes and pigments for textiles and other materials

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-nitroanthracene-9,10-dione involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor of specific enzymes, disrupting metabolic pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-nitroanthraquinone
  • 1-Fluoro-4-nitroanthraquinone
  • 1,5-Dichloro-4-nitroanthraquinone

Uniqueness

4,5-dichloro-1-nitroanthracene-9,10-dione is unique due to the specific positioning of its chlorine and nitro groups, which confer distinct chemical reactivity and properties. Compared to its analogs, it exhibits different reactivity patterns in nucleophilic substitution reactions, making it valuable for specific synthetic applications .

Properties

CAS No.

128-96-1

Molecular Formula

C14H5Cl2NO4

Molecular Weight

322.1 g/mol

IUPAC Name

4,5-dichloro-1-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H5Cl2NO4/c15-7-3-1-2-6-10(7)14(19)11-8(16)4-5-9(17(20)21)12(11)13(6)18/h1-5H

InChI Key

KBVOCALKCZCXKK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])Cl

128-96-1

Synonyms

4,5-dichloro-1-nitroanthraquinone

Origin of Product

United States

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